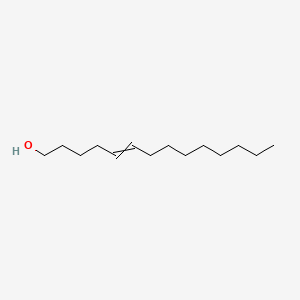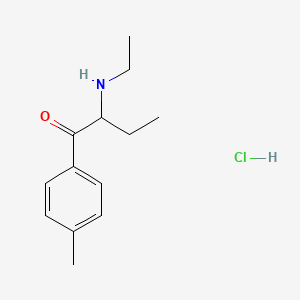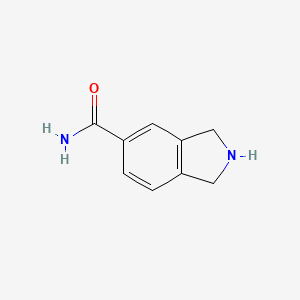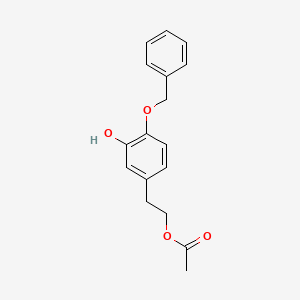
5-Tetradecen-1-ol, (5Z)-
Overview
Description
“5-Tetradecen-1-ol, (5Z)-” is a straight-chain unsaturated alcohol . It has the molecular formula C14H28O and a molecular weight of 212.37 . This compound was discovered by K. Touhara and co-workers at the University of Tokyo while investigating the role of a mysterious mouse odor receptor .
Molecular Structure Analysis
The molecular structure of “5-Tetradecen-1-ol, (5Z)-” consists of a long carbon chain with a double bond at the 5th carbon and a hydroxyl group at the end . The presence of the double bond gives it the ‘Z’ configuration .Chemical Reactions Analysis
While specific chemical reactions involving “5-Tetradecen-1-ol, (5Z)-” are not available, it’s known that this compound can bind to certain mouse odor receptors .Physical And Chemical Properties Analysis
“5-Tetradecen-1-ol, (5Z)-” appears as an oil and should be stored at 4° C . It has a molecular weight of 212.37 .Scientific Research Applications
Pheromone Synthesis and Insect Attraction
- Synthesis of Aggregation Pheromones : (5Z,13S)-5-Tetradecen-13-olide, a component of the aggregation pheromone for the flat grain beetle, was synthesized in an optically pure form via asymmetric bioreduction of acetylenic keto acid with immobilized bakers’ yeast (Naoshima et al., 1990).
- Natural Ligand for Mouse Odorant Receptor : (Z)-5-tetradecen-1-ol was identified as a natural ligand for a mouse odorant receptor, enhancing urine attractiveness to female mice (Yoshikawa et al., 2013).
- Attractants for Agricultural Pest Control : Compounds like (Z/E)-11-tetradecen-1-ol are used as attractants in trapping corn pests, leveraging their role in insect communication (Li et al., 2008).
Analytical and Synthetic Chemistry
- Analytical Techniques : Studies on the similarity of mass spectra of tetradecen-1-ols and their acetates have contributed to the development of analytical techniques in mass spectrometry (Yuan et al., 1997).
- Synthesis of Macrocyclic Lactones : Macrolides like (5Z,13R)-5-tetradecen-13-olide have been synthesized using enzymatic macrolactonization, highlighting the versatility of this method in organic synthesis (Mori & Tomioka, 1992).
Biological and Environmental Impact
- Role in Insect Communication : The compound has been identified in various studies as a component of sex pheromones in different moth species, playing a crucial role in insect communication and mating behavior (Hill & Roelofs, 2004).
Mechanism of Action
The mechanism of action of “5-Tetradecen-1-ol, (5Z)-” is interesting. It was found that a component of male mouse urine gave positive results when exposed to a certain mouse odor receptor . Eventually, “5-Tetradecen-1-ol, (5Z)-” was identified as the receptor binder and it was discovered that it attracts female mice to male urine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tetradec-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGEAXLNDKCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961037 | |
| Record name | Tetradec-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40642-42-0 | |
| Record name | Tetradec-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)



